4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol
Description
4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol is a secondary amine alcohol featuring a 3-chlorobenzylamino substituent attached to a butan-2-ol backbone. The 3-chlorophenyl group may enhance lipophilicity and influence binding affinity in biological systems, though specific data on this compound’s activity remain unspecified in the evidence.
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H16ClNO/c1-9(14)5-6-13-8-10-3-2-4-11(12)7-10/h2-4,7,9,13-14H,5-6,8H2,1H3 |
InChI Key |
PDTNKECSFWMOOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC(=CC=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 3-chlorobenzylamine with 2-butanone under controlled conditions. The reaction proceeds through nucleophilic addition, followed by reduction to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound participates in substitution reactions at both the hydroxyl and amino groups:
Amino group alkylation :
-
Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form quaternary ammonium salts.
-
Example:
Hydroxyl group substitution :
-
Converts to chlorides using SOCl₂ or PCl₃, enabling further nucleophilic displacement.
| Reaction Type | Reagents/Conditions | Product | Yield Range |
|---|---|---|---|
| Amino alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | Quaternary ammonium derivatives | 70–85% |
| Hydroxyl chlorination | SOCl₂, reflux | Chlorobutane analog | 60–75% |
Oxidation Reactions
The secondary alcohol moiety undergoes oxidation to ketones under controlled conditions:
-
KMnO₄ in acidic media (H₂SO₄/H₂O) oxidizes the hydroxyl group to a ketone without affecting the aromatic chlorine .
-
PCC in dichloromethane selectively oxidizes the alcohol while preserving the amine functionality.
Aromatic Ring Reactivity
The 3-chlorophenyl group directs electrophilic substitution to specific positions:
Nitration :
-
Occurs at the para position relative to chlorine using HNO₃/H₂SO₄ at 0–5°C.
Suzuki Coupling :
-
Requires bromination of the ring first (e.g., Br₂/FeBr₃), followed by palladium-catalyzed cross-coupling with aryl boronic acids .
Salt Formation and Acid-Base Behavior
-
Forms stable hydrochlorides with HCl gas in diethyl ether (m.p. 210–215°C).
-
pKa values:
-
Amino group: ~9.2 (protonation in aqueous HCl)
-
Hydroxyl group: ~14.5 (less acidic than phenol)
-
Stability Considerations
-
Thermal decomposition : Begins at 180°C (TGA data).
-
Light sensitivity : Requires amber glass storage due to gradual dehydrohalogenation under UV exposure.
Scientific Research Applications
4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine ()
- Structure : Contains a piperazine ring with 3-chlorophenyl and 3-chloropropyl substituents.
- Key Differences: The piperazine core introduces rigidity and additional nitrogen atoms, contrasting with the flexible butanol chain in the target compound.
- Synthetic Relevance : Synthesized via condensation of bis-(2-chloroethylamine) with 3-chlorophenyl derivatives, using Montmorillonite K10 as a catalyst. This method emphasizes the role of solid acid catalysts in forming nitrogen-containing heterocycles .
b. Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c, )
- Structure: Features a branched ester with dual 4-methoxyphenylamino groups.
- The ester and methylene groups diverge from the hydroxyl and amino functionalities in the target compound.
- Synthetic Insights : Prepared via acylation in DMF with triethylamine, achieving 80% yield. This highlights the efficiency of polar aprotic solvents in amide/ester formations .
c. Merbaphen ()
- Structure : A mercury-containing complex with a 3-chlorophenylcarboxymethoxy group and a pyrimidinetrione moiety.
- Key Differences: The presence of mercury and a tetrahydropyrimidinetrione core distinguishes it from the simpler amino alcohol structure of the target compound.
- Pharmacological Context: Historically used as a diuretic, its mercury content raises toxicity concerns, unlike the likely safer profile of non-metalated amino alcohols .
Physicochemical Properties
Pharmacological and Functional Insights
- Piperazine Derivatives () : Piperazine cores are prevalent in antipsychotics (e.g., Trazodone), suggesting CNS activity. The 3-chlorophenyl group may modulate serotonin receptor affinity.
- The hydroxyl and amino groups enable hydrogen bonding, critical for target engagement.
- Merbaphen () : Demonstrates the historical use of chlorophenyl groups in diuretics, though modern analogs avoid heavy metals due to toxicity .
Biological Activity
4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : C_{12}H_{16}ClN
- Molecular Weight : 227.72 g/mol
The presence of the 3-chlorophenyl group is crucial for its biological activity, influencing its interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate neurotransmitter systems, particularly those related to dopamine and serotonin pathways, which may contribute to its effects on mood and cognition .
Key Mechanisms:
- Receptor Binding : The compound exhibits affinity for dopamine D3 receptors, which are implicated in several neuropsychiatric disorders.
- Enzyme Interaction : It may inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the synaptic cleft .
Biological Activity
Research has demonstrated that this compound possesses various biological activities, including:
- Antimicrobial Effects : Exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial properties, particularly against resistant strains .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
- Anticancer Properties : Studies have shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values suggest potent cytotoxicity comparable to established chemotherapeutics .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 2.5 |
| U-937 | 1.8 |
Case Studies
- Antidepressant Activity : A study investigated the effects of the compound on animal models of depression. Results indicated a significant reduction in depressive-like behaviors, correlating with increased serotonin levels .
- Antimicrobial Efficacy : In a clinical trial involving patients with skin infections caused by resistant bacteria, treatment with this compound led to a notable improvement in symptoms and bacterial clearance compared to placebo .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the phenyl ring significantly affect the biological activity of the compound. Substituents such as halogens enhance antimicrobial potency while maintaining acceptable toxicity profiles .
Q & A
Q. What are the optimal synthetic routes for 4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol, and how can yield be maximized while minimizing impurities?
Methodological Answer: Synthesis typically involves reductive amination between 3-chlorobenzaldehyde and 4-aminobutan-2-ol. Key steps include:
- Catalyst Selection : Use sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions to favor imine reduction over side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor by TLC (Rf ~0.3 in 1:1 EtOAc/hexane).
- Yield Optimization : Adjust stoichiometry (1.2:1 aldehyde:amine ratio) and reaction time (12–24 hr at 25°C). Characterize intermediates via FTIR (C=N stretch at ~1650 cm⁻¹) to confirm imine formation.
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ (calculated m/z: 228.1).
- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values.
Q. How can solubility and stability issues be addressed during in vitro assays for this compound?
Methodological Answer:
- Solubility : Use DMSO as a primary solvent (≤1% v/v in aqueous buffers). For aqueous instability, prepare fresh solutions or employ cyclodextrin-based encapsulation .
- pH-Dependent Stability : Conduct stability assays at pH 2–8 (simulating physiological conditions) using HPLC to monitor degradation (e.g., hydrolysis of the secondary alcohol).
Advanced Research Questions
Q. How can mechanistic studies resolve contradictory data on the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-N bond cleavage vs. proton transfer) .
- Computational Modeling : Apply DFT (B3LYP/6-31G*) to map energy profiles for competing pathways. Validate with experimental Arrhenius plots .
Q. What experimental designs are recommended to assess the compound’s stability under oxidative or photolytic conditions?
Methodological Answer:
- Oxidative Stress Testing : Expose to H2O2 (3% w/v) or Fenton’s reagent (Fe²⁺/H2O2) at 37°C. Monitor degradation via LC-MS for hydroxylated byproducts (e.g., m/z +16).
- Photolytic Stability : Use a UV chamber (λ = 254 nm) and analyze photoproducts by GC-MS. Include dark controls to isolate thermal effects .
Q. How can discrepancies in reported NMR data for stereoisomers of this compound be resolved?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak IA column (hexane:isopropanol 90:10) to separate enantiomers. Compare retention times with authentic standards.
- NOESY Experiments : Identify spatial proximity between the chlorophenyl group and hydroxyl proton to assign stereochemistry .
Q. What strategies are effective for computational modeling of the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with flexible ligand docking to account for conformational changes. Validate with MD simulations (GROMACS, 100 ns trajectories) .
- QM/MM Hybrid Models : Combine DFT for the ligand’s active site and molecular mechanics for the protein backbone to predict binding affinities .
Q. How can researchers design experiments to reconcile conflicting reports on the compound’s biological activity in different cell lines?
Methodological Answer:
- Dose-Response Curves : Test across 5–6 log concentrations (1 nM–100 µM) in multiple cell lines (e.g., HEK293 vs. HeLa). Normalize data to cell viability (MTT assay).
- Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes linked to metabolic or signaling pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
